molecular formula C16H13NO2 B5690866 N-(3-ethynylphenyl)-4-methoxybenzamide

N-(3-ethynylphenyl)-4-methoxybenzamide

Cat. No.: B5690866
M. Wt: 251.28 g/mol
InChI Key: SQTWMXVGAYKHHC-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a 3-ethynylphenyl substituent via an amide bond. These compounds are frequently explored for their coordination chemistry, biological activity, and applications in drug development. The ethynyl (-C≡CH) group at the meta position of the phenyl ring introduces unique electronic and steric properties, distinguishing it from other derivatives with alkyl, aryl, or heterocyclic substituents .

Properties

IUPAC Name

N-(3-ethynylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-3-12-5-4-6-14(11-12)17-16(18)13-7-9-15(19-2)10-8-13/h1,4-11H,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTWMXVGAYKHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethynylaniline and 4-methoxybenzoic acid.

    Amide Bond Formation: The amide bond is formed through a condensation reaction between 3-ethynylaniline and 4-methoxybenzoic acid, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(3-ethynylphenyl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The methoxy group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The ethynyl group in N-(3-ethynylphenyl)-4-methoxybenzamide confers distinct electronic effects compared to substituents in analogous compounds:

Compound Name Substituent on Phenyl Ring Key Electronic/Steric Features
N-(tert-butyl)-4-methoxybenzamide tert-butyl Electron-donating, bulky, lipophilic
N-(3-methylphenyl)-4-methoxybenzamide 3-methylphenyl Mild electron-donating, moderate steric bulk
N-(3-acetylphenylcarbamothioyl)-4-methoxybenzamide 3-acetylthiourea Electron-withdrawing, strong metal-binding
3-(cyclopentyloxy)-4-methoxybenzamide cyclopentyloxy Bulky, hydrophobic, enhances PDE IV inhibition
This compound 3-ethynyl Strong electron-withdrawing (sp-hybridization), linear geometry
  • Steric Profile : The linear ethynyl group minimizes steric hindrance, unlike bulky groups like tert-butyl or cyclopentyloxy, which may impede molecular interactions .

Coordination Chemistry and Metal Complexes

Compounds like N-(3-acetylphenylcarbamothioyl)-4-methoxybenzamide (MAA) form octahedral complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) via sulfur and oxygen donor atoms .

Physicochemical Properties

Property This compound (Inferred) N-(3-methylphenyl)-4-methoxybenzamide N-(tert-butyl)-4-methoxybenzamide
Molecular Weight ~265.3 g/mol 255.3 g/mol 235.3 g/mol
Solubility Low (hydrophobic ethynyl) Moderate (polar amide, nonpolar methyl) Low (bulky tert-butyl)
Melting Point Not reported 145–147°C 120–122°C

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